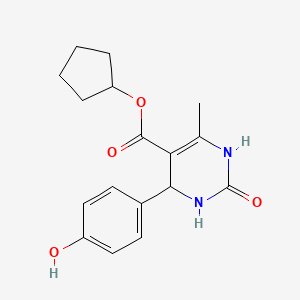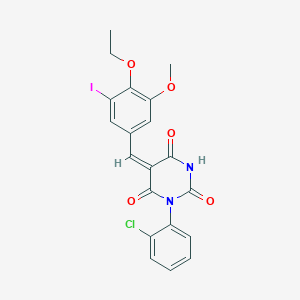![molecular formula C22H17ClN2O B5182533 8-(4-chlorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5182533.png)
8-(4-chlorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-chlorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one, also known as CP-94,253, is a chemical compound that has attracted significant attention in recent years due to its potential use in scientific research. The compound belongs to the class of phenanthrolines, which are known for their diverse biological activities. In
作用机制
8-(4-chlorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one exerts its biological effects by interacting with specific receptors and enzymes in the body. The compound has been shown to bind to the sigma-1 receptor, which is involved in a variety of cellular processes, including cell survival, neurotransmission, and inflammation. This compound also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has been shown to modulate the activity of other enzymes and receptors as well, indicating a complex mechanism of action.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation in animal models of arthritis and neuroinflammation. This compound has also been shown to protect neurons from damage in animal models of neurodegenerative diseases. The compound has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. This compound has been shown to modulate neurotransmitter release and uptake in the brain, indicating a potential role in the treatment of psychiatric disorders.
实验室实验的优点和局限性
8-(4-chlorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one has several advantages for use in lab experiments. The compound is easy to synthesize and purify, and it exhibits a wide range of biological activities. This compound has been extensively characterized, and its mechanism of action is well understood. However, there are also limitations to the use of this compound in lab experiments. The compound is relatively unstable and can degrade over time, which can affect its biological activity. This compound can also exhibit off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 8-(4-chlorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one. One area of research is the development of more stable analogs of the compound that exhibit improved biological activity. Another area of research is the investigation of the role of this compound in the treatment of psychiatric disorders, such as depression and anxiety. The compound has also been shown to have potential in the treatment of cancer, and further research is needed to explore this application. Finally, the use of this compound in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.
Conclusion
In conclusion, this compound is a promising compound for use in scientific research. The compound exhibits a wide range of biological activities and has been extensively studied for its potential therapeutic applications. The synthesis method for this compound has been optimized to produce high yields of the compound with high purity. While there are limitations to the use of this compound in lab experiments, the compound has several advantages, including its ease of synthesis and well-characterized mechanism of action. Future research should focus on the development of more stable analogs of the compound and the investigation of its potential therapeutic applications in various diseases.
合成方法
The synthesis of 8-(4-chlorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one involves the reaction of 4-chloroaniline with 2,3-dihydroxybenzaldehyde, followed by cyclization with ammonium acetate. The resulting product is then subjected to a series of reactions to produce the final compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
科学研究应用
8-(4-chlorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one has been extensively studied for its potential use in scientific research. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. This compound has been used as a tool compound to investigate the role of specific receptors and enzymes in various biological processes. The compound has also been used in drug discovery programs to identify new therapeutic targets.
属性
IUPAC Name |
8-(4-chlorophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O/c23-14-8-6-13(7-9-14)22-21-16(3-1-5-19(21)26)20-15-4-2-12-24-17(15)10-11-18(20)25-22/h2,4,6-12,22,25H,1,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQVMHHFWVVXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-ethyl-1-phenyl-5-(2-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5182453.png)
![ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5182456.png)

![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5182465.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5182469.png)
![1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5182483.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-propyl-4-piperidinecarboxamide](/img/structure/B5182484.png)
![N-[(1R*,2S*)-2-phenylcyclohexyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5182490.png)
![2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5182495.png)
![N,N-dimethyl-4-[1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]aniline](/img/structure/B5182514.png)
![{3-(2-fluorobenzyl)-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5182523.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(2-methoxyphenyl)acetamide]](/img/structure/B5182529.png)
